

Application Notes and Protocols for Flx475 and Pembrolizumab Combination Therapy Studies

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Compound of Interest

Compound Name: *Flx475*

Cat. No.: *B10830906*

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These application notes provide a comprehensive overview of the clinical studies involving the combination of **Flx475** (tivumecirnon), a novel oral CCR4 antagonist, and pembrolizumab, a PD-1 inhibitor. This document includes a summary of clinical trial data, detailed experimental protocols for key biomarker analyses, and diagrams illustrating the underlying mechanisms and workflows.

Introduction

Flx475 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). CCR4 is the primary chemokine receptor expressed on regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses within the tumor microenvironment (TME). By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, which are often secreted by tumor cells, **Flx475** is designed to inhibit the migration of Tregs into the tumor. This reduction in immunosuppressive cells is hypothesized to enhance the efficacy of immune checkpoint inhibitors like pembrolizumab.

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.^{[1][2]} By blocking the PD-1 pathway, pembrolizumab restores the ability of the immune system to recognize and attack cancer cells.^{[1][2][3]} The combination of **Flx475** and pembrolizumab aims to synergistically enhance anti-tumor immunity by both reducing the presence of immunosuppressive Tregs in the TME and unleashing the cytotoxic potential of T cells.

Preclinical studies have demonstrated that CCR4 antagonists can inhibit Treg migration, increase the ratio of effector T cells to Tregs within the tumor, and produce anti-tumor effects both as a single agent and in combination with checkpoint inhibitors.[4][5] These findings provided a strong rationale for the clinical investigation of the **Flx475** and pembrolizumab combination.

Data Presentation

The following tables summarize the quantitative data from the Phase 1/2 clinical trial NCT03674567, which evaluated **Flx475** (tivumecirnon) as a monotherapy and in combination with pembrolizumab in patients with various advanced cancers.

Table 1: Phase 1 Dose Escalation and Recommended Phase 2 Dose[6]

Treatment Arm	Doses Evaluated (once daily)	Number of Patients	Recommended Phase 2 Dose (once daily)
Flx475 Monotherapy	25 mg, 50 mg, 75 mg, 100 mg	19	100 mg
Flx475 + Pembrolizumab	50 mg, 75 mg, 100 mg	18	100 mg

Table 2: Clinical Activity in Checkpoint Inhibitor-Naïve Non-Small Cell Lung Cancer (NSCLC)

Patient Population	Number of Patients	Confirmed Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
All Evaluable Patients	35	26%	-	[1]
PD-L1 TPS $\geq 1\%$	20	35%	6.3 months	[1][6]
PD-L1 TPS 1-49%	16	31%	-	[1][6]
PD-L1 TPS $\geq 50\%$	4	50%	-	[1][6]
Initial Phase 2, Stage 1 Cohort	13	31%	-	[7]
PD-L1 Positive (TPS $\geq 1\%$) in Stage 1	8	38%	-	[7][8]
PD-L1 Negative (TPS $< 1\%$) in Stage 1	4	25%	-	[7]

Table 3: Clinical Activity in Checkpoint Inhibitor-Experienced Head and Neck Squamous Cell Carcinoma (HNSCC)[1]

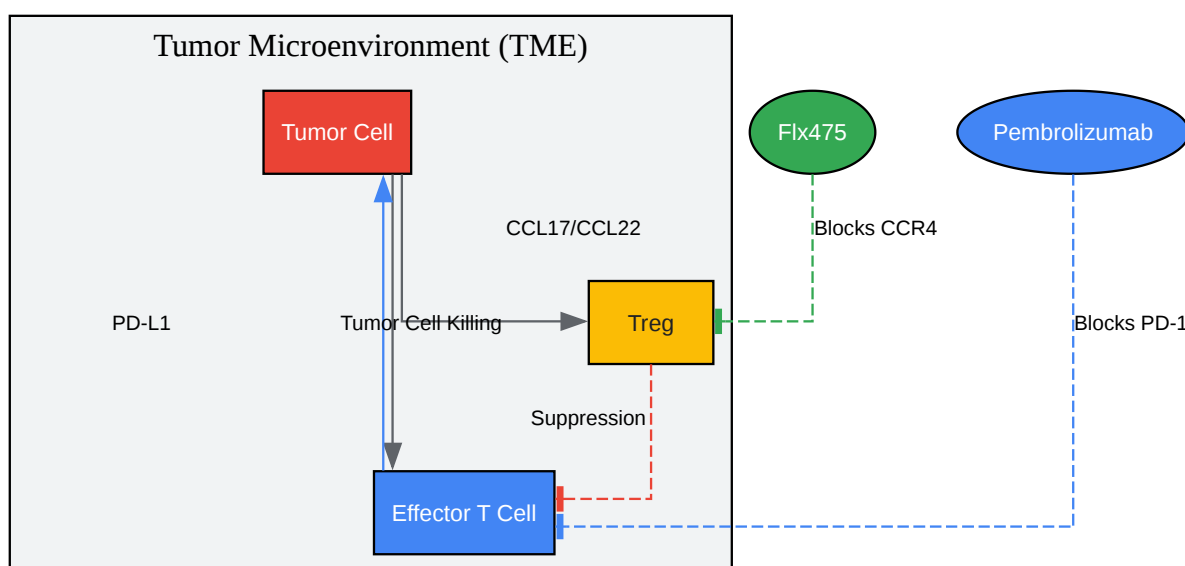
Patient Population	Number of Patients	Confirmed Objective Response Rate (ORR)
All Evaluable Patients	32	15.6%
HPV-Positive	18	22.2%
PD-L1 Positive (CPS ≥ 1)	23	17.4%

Table 4: Monotherapy Activity of Flx475[7][8]

Cancer Type	Number of Patients	Clinical Response
EBV+ NK/T cell lymphoma	6	2 complete metabolic responses, 1 unconfirmed complete metabolic response, 1 unconfirmed partial metabolic response

Signaling Pathways and Experimental Workflows

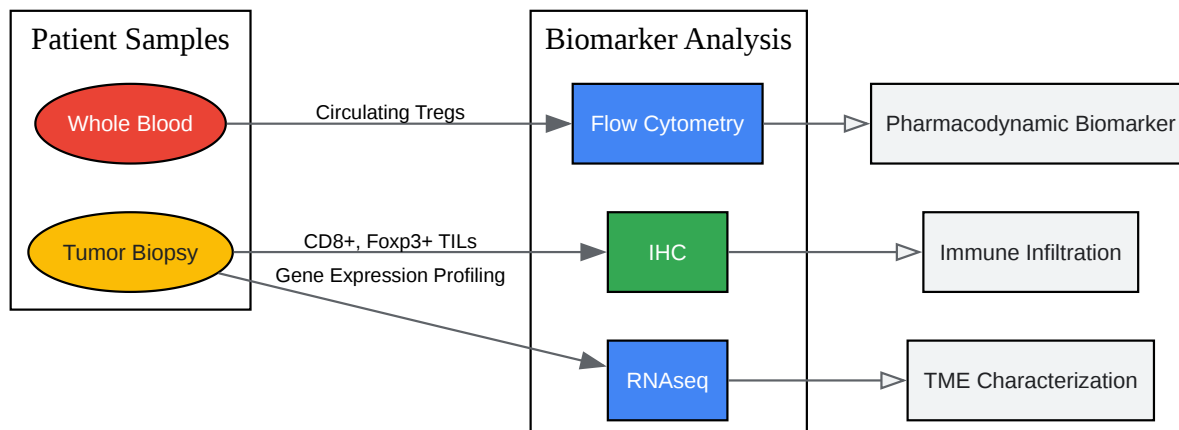
Mechanism of Action: Flx475 and Pembrolizumab Combination Therapy



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Caption: Combined action of **Flx475** and Pembrolizumab in the TME.

Experimental Workflow: Biomarker Analysis



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Caption: Workflow for patient sample collection and biomarker analysis.

Experimental Protocols

The following are representative, detailed protocols for the key biomarker analyses mentioned in the **Flx475** and pembrolizumab combination therapy studies. These protocols are based on established and validated methods used in clinical trial settings.

Protocol 1: Flow Cytometry Analysis of Circulating Regulatory T cells (Tregs)

Objective: To quantify the percentage of circulating Tregs (CD4+CD25+CD127low/-) in peripheral blood as a pharmacodynamic biomarker of **Flx475** activity.[3][9]

Materials:

- Whole blood collected in sodium heparin tubes
- Ficoll-Paque PLUS (or similar density gradient medium)
- Phosphate-buffered saline (PBS)
- Fetal Bovine Serum (FBS)

- Fluorescently conjugated monoclonal antibodies:

- Anti-CD3 (e.g., clone UCHT1)
- Anti-CD4 (e.g., clone RPA-T4)
- Anti-CD25 (e.g., clone M-A251)
- Anti-CD127 (e.g., clone HIL-7R-M21)

- Fixable Viability Dye

- FACS tubes

- Flow cytometer

Procedure:

- Peripheral Blood Mononuclear Cell (PBMC) Isolation:

1. Dilute whole blood 1:1 with PBS.
2. Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
4. Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
5. Collect the mononuclear cell layer and transfer to a new tube.
6. Wash the cells with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
7. Resuspend the PBMC pellet in PBS with 2% FBS and perform a cell count.

- Staining:

1. Aliquot approximately 1×10^6 PBMCs per FACS tube.

2. Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
 3. Wash the cells with PBS containing 2% FBS.
 4. Add the cocktail of fluorescently labeled antibodies (anti-CD3, anti-CD4, anti-CD25, anti-CD127) at pre-titrated optimal concentrations.
 5. Incubate for 30 minutes at 4°C in the dark.
 6. Wash the cells twice with PBS containing 2% FBS.
 7. Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
- Data Acquisition and Analysis:
 1. Acquire the samples on a calibrated flow cytometer.
 2. Gate on viable lymphocytes based on forward and side scatter properties and the viability dye.
 3. From the lymphocyte gate, identify CD3+ T cells.
 4. From the CD3+ gate, identify CD4+ helper T cells.
 5. Within the CD4+ population, identify Tregs as CD25+ and CD127low/-.
 6. Record the percentage of Tregs within the CD4+ T cell population.

Protocol 2: Immunohistochemistry (IHC) for CD8 and Foxp3 in Tumor Biopsies

Objective: To quantify the density and distribution of CD8+ effector T cells and Foxp3+ regulatory T cells within the tumor microenvironment.^{[3][7]}

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
- Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
- Protein block solution (e.g., normal goat serum)
- Primary antibodies:
 - Rabbit anti-human CD8 monoclonal antibody (e.g., clone SP16)
 - Mouse anti-human Foxp3 monoclonal antibody (e.g., clone 236A/E7)
- Polymer-based detection system (e.g., HRP-conjugated secondary antibodies)
- Chromogen (e.g., DAB)
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 1. Bake slides at 60°C for 30-60 minutes.
 2. Immerse slides in xylene (two changes, 5 minutes each).
 3. Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
 4. Rinse in distilled water.
- Antigen Retrieval:
 1. Immerse slides in pre-heated antigen retrieval solution.

2. Heat in a pressure cooker, steamer, or water bath according to validated lab protocols (e.g., 95-100°C for 20-30 minutes).
 3. Allow slides to cool to room temperature.
- Staining:
 1. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 2. Rinse with wash buffer (e.g., TBS or PBS).
 3. Apply protein block and incubate for 10-20 minutes.
 4. Incubate with the primary antibody (anti-CD8 or anti-Foxp3) at the optimal dilution for 60 minutes at room temperature or overnight at 4°C.
 5. Rinse with wash buffer.
 6. Apply the HRP-conjugated secondary antibody and incubate for 30 minutes.
 7. Rinse with wash buffer.
 8. Apply the DAB chromogen and incubate until the desired stain intensity develops.
 9. Rinse with distilled water to stop the reaction.
 - Counterstaining and Mounting:
 1. Counterstain with hematoxylin.
 2. Rinse with water and differentiate if necessary.
 3. Dehydrate through graded alcohols and clear in xylene.
 4. Coverslip with a permanent mounting medium.
 - Image Analysis:
 1. Scan the slides using a digital slide scanner.

2. Use image analysis software to quantify the number of CD8+ and Foxp3+ cells in defined tumor compartments (e.g., intra-tumoral, stromal).
3. Calculate the density of each cell type (cells/mm²) and the ratio of CD8+ to Foxp3+ cells.

Protocol 3: RNA Sequencing (RNAseq) of Tumor Biopsies

Objective: To characterize the gene expression profile of the tumor microenvironment to identify signatures associated with response to therapy.[\[3\]](#)

Materials:

- Fresh frozen or FFPE tumor tissue
- RNA extraction kit (e.g., RNeasy Mini Kit for fresh frozen, RNeasy FFPE Kit for FFPE)
- DNase I
- RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
- RNAseq library preparation kit (e.g., TruSeq RNA Library Prep Kit)
- Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

- RNA Extraction:
 1. Homogenize the tumor tissue according to the RNA extraction kit protocol.
 2. Perform on-column DNase I digestion to remove contaminating genomic DNA.
 3. Elute the RNA and quantify its concentration (e.g., using a NanoDrop).
- RNA Quality Control:

1. Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 7 is generally recommended for optimal results.
- Library Preparation:
 1. Starting with 100 ng to 1 μ g of total RNA, purify poly-A containing mRNA molecules using oligo-dT attached magnetic beads.
 2. Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
 3. Synthesize second-strand cDNA.
 4. Perform end repair, A-tailing, and ligation of sequencing adapters.
 5. Purify the ligation products and amplify the library by PCR to enrich for adapter-ligated fragments.
 6. Validate the final library quality and quantity.
 - Sequencing:
 1. Pool the libraries and sequence on a next-generation sequencing platform to generate paired-end reads.
 - Bioinformatics Analysis:
 1. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
 2. Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
 3. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
 4. Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are differentially expressed between pre- and on-treatment samples, or between responders and non-responders.

5. Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and biological processes that are enriched in different sample groups.
6. Immune Cell Deconvolution: Use algorithms like CIBERSORT or xCell to estimate the relative abundance of different immune cell types within the TME from the bulk RNAseq data.

Safety and Tolerability

In the **FLX475-02** trial, the combination of **Flx475** and pembrolizumab was generally well-tolerated. The safety profile was consistent with the known adverse events of each agent individually, with no evidence of increased severity or frequency of adverse events in the combination therapy.^[7] The most common treatment-related adverse event attributed to **Flx475** was asymptomatic and reversible QT prolongation, which was manageable with dose reduction.^[1] In the Phase 1 portion of the study, two dose-limiting toxicities of asymptomatic QTc prolongation were observed in the monotherapy cohorts, but none in the combination cohorts.^[10]

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